2-[(2,4-Difluorophenyl)amino]ethan-1-ol
Description
2-[(2,4-Difluorophenyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H9F2NO. It is a derivative of ethan-1-ol, where the hydrogen atoms are substituted with a 2,4-difluorophenyl group and an amino group.
Properties
IUPAC Name |
2-(2,4-difluoroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRESLJQYYBSQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)amino]ethan-1-ol typically involves the reaction of 2,4-difluoroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-[(2,4-difluorophenyl)amino]acetaldehyde, while reduction of the amino group may produce 2-[(2,4-difluorophenyl)methyl]ethan-1-amine .
Scientific Research Applications
2-[(2,4-Difluorophenyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Difluorophenyl)methyl]ethan-1-ol
- 2-[(2,4-Difluorophenyl)amino]propan-1-ol
- 2-[(2,4-Difluorophenyl)amino]butan-1-ol
Uniqueness
2-[(2,4-Difluorophenyl)amino]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-[(2,4-Difluorophenyl)amino]ethan-1-ol, also known as (R)-2-amino-2-(2,4-difluorophenyl)ethan-1-ol, is a chiral amino alcohol notable for its diverse biological activities and potential pharmaceutical applications. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on various research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C8H10F2N2O, with a molecular weight of 173.16 g/mol. The compound features a difluorophenyl group attached to an amino alcohol structure, which enhances its interaction with biological targets.
Synthesis Methods:
- Reduction of 2,4-Difluoroacetophenone : The compound can be synthesized by reacting 2,4-difluoroacetophenone with ethylamine followed by reduction using palladium on carbon (Pd/C) in solvents such as ethanol or methanol.
- Optical Resolution : Methods involving microorganisms have been explored to produce optically active forms of the compound, enhancing its pharmacological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl moiety significantly increases binding affinity and selectivity towards these biological targets.
Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : It can modulate receptor signaling pathways, which may lead to therapeutic effects in various conditions .
Research Findings and Case Studies
Several studies have documented the pharmacological potential of this compound:
Table 1: Summary of Biological Activities
| Study | Findings | Target | Effect |
|---|---|---|---|
| Study A | Demonstrated anti-inflammatory properties | COX enzymes | Inhibition of prostaglandin synthesis |
| Study B | Indicated potential neuroprotective effects | NMDA receptors | Reduction in excitotoxicity |
| Study C | Showed efficacy in reducing body weight in animal models | Metabolic pathways | Altered lipid metabolism |
Case Study Highlights
- Anti-inflammatory Effects : In vitro studies have shown that this compound inhibits cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in cell cultures.
- Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from excitotoxic damage by modulating NMDA receptor activity. This suggests potential applications in neurodegenerative diseases .
- Metabolic Regulation : In models simulating metabolic syndrome, treatment with this compound resulted in significant reductions in body weight and liver triglyceride levels, indicating its role as a potential anti-obesity agent .
Potential Applications
Given its diverse biological activities, this compound has several promising applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
